molecular formula C21H13NO6S B11417739 7-(4-Methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl 2-nitrobenzoate

7-(4-Methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl 2-nitrobenzoate

Cat. No.: B11417739
M. Wt: 407.4 g/mol
InChI Key: MGOFZHOXTHTQGX-UHFFFAOYSA-N
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Description

7-(4-Methylphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 2-nitrobenzoate is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Methylphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 2-nitrobenzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzoxathiol Core: The benzoxathiol core can be synthesized through the cyclization of a suitable precursor, such as 2-mercaptobenzoic acid, with an appropriate electrophile.

    Introduction of the 4-Methylphenyl Group: The 4-methylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-methylbenzoyl chloride and a Lewis acid catalyst.

    Nitration: The nitro group is introduced through a nitration reaction using a mixture of concentrated nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

7-(4-Methylphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 2-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the benzoxathiol core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or sulfoxides.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzoxathiol derivatives.

Scientific Research Applications

7-(4-Methylphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 2-nitrobenzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-(4-Methylphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 2-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzoxathiol core may also interact with enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 7-(4-Methylphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl benzoate
  • 7-(4-Methylphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 4-nitrobenzoate
  • 7-(4-Methylphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 3-nitrobenzoate

Uniqueness

7-(4-Methylphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 2-nitrobenzoate is unique due to the specific positioning of the nitro group, which can influence its reactivity and biological activity. The combination of the benzoxathiol core with the 4-methylphenyl and nitro groups provides a distinct set of chemical and physical properties that differentiate it from similar compounds.

Properties

Molecular Formula

C21H13NO6S

Molecular Weight

407.4 g/mol

IUPAC Name

[7-(4-methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl] 2-nitrobenzoate

InChI

InChI=1S/C21H13NO6S/c1-12-6-8-13(9-7-12)16-10-14(11-18-19(16)28-21(24)29-18)27-20(23)15-4-2-3-5-17(15)22(25)26/h2-11H,1H3

InChI Key

MGOFZHOXTHTQGX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C3C(=CC(=C2)OC(=O)C4=CC=CC=C4[N+](=O)[O-])SC(=O)O3

Origin of Product

United States

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